molecular formula C15H12BrNO3 B5700152 [(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate

[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate

Cat. No.: B5700152
M. Wt: 334.16 g/mol
InChI Key: QBYFWOGSSPKKJE-UHFFFAOYSA-N
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Description

[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate is an organic compound with a complex structure that includes a cyclohexadienone moiety and a bromobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate typically involves the reaction of 2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylideneamine with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate can be compared with similar compounds such as:

    [(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    [(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-bromobenzoate: The bromine atom is positioned differently, which can influence the compound’s properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-9-7-11(18)8-10(2)14(9)17-20-15(19)12-5-3-4-6-13(12)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYFWOGSSPKKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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